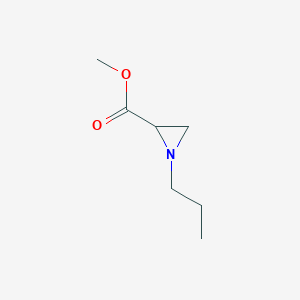

Methyl 1-propylaziridine-2-carboxylate

Description

Properties

CAS No. |

131389-78-1 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-propylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

BDKDUHBURMRWLZ-UHFFFAOYSA-N |

SMILES |

CCCN1CC1C(=O)OC |

Canonical SMILES |

CCCN1CC1C(=O)OC |

Synonyms |

2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 1-propylaziridine-2-carboxylate has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of aziridine-2-carboxylic acid have shown promise as immune-stimulating agents. Research indicates that certain aziridine derivatives can increase leukocyte and lymphocyte counts, suggesting potential use in treating infections or enhancing immune responses .

Case Study: Immune-Stimulating Effects

A study demonstrated that aziridine derivatives administered intravenously resulted in a marked increase in leukocytes and lymphocytes in animal models, indicating their potential as immune boosters in clinical settings .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. For example, it can participate in cycloaddition reactions, which are essential for constructing cyclic compounds commonly found in pharmaceuticals.

Synthesis Pathways

Several synthetic pathways have been developed to utilize this compound effectively:

- Cycloaddition Reactions : These reactions allow the formation of new rings, which are crucial in drug design.

- Functional Group Transformations : The compound can undergo transformations to introduce different functional groups, enhancing its reactivity and utility in further syntheses .

Antitubercular Activity

Recent studies have identified this compound derivatives as potential inhibitors of the Mycobacterium tuberculosis polyketide synthase (Pks13) enzyme, which is crucial for the bacteria's survival and virulence. The screening of various compounds revealed that some derivatives exhibit significant antitubercular activity, making them candidates for further development as anti-TB drugs .

Screening Results

In a high-throughput screening campaign involving over 150,000 compounds, several aziridine derivatives were identified with promising activity against the Pks13 enzyme. These findings highlight the compound's potential role in addressing tuberculosis, a major global health challenge .

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that facilitate its use in various reactions:

- Reactivity : The aziridine ring is known for its strain, which often leads to high reactivity and the ability to undergo nucleophilic attacks.

- Derivatization : The carboxylate group allows for easy derivatization, enabling the formation of a wide range of functionalized products suitable for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1-propylaziridine-2-carboxylate with two analogous compounds identified in the provided evidence: Methyl-3-amino-2-pyrazinecarboxylate (CAS 16298-03-6) and Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9). These compounds share functional groups (methyl ester, amino substituents) but differ in core ring structures and substituent arrangements.

Table 1: Structural and Physicochemical Comparison

Inferred from structural similarity to aziridine derivatives.

*Inferred from storage practices for labile esters.

Key Findings:

Ring Strain and Reactivity :

- The aziridine core in this compound introduces significant ring strain, making it more reactive than the six-membered pyrazine or fused benzothiophene systems. This strain facilitates ring-opening reactions, which are less common in the compared compounds .

Substituent Effects: The propyl group in the target compound likely increases lipophilicity compared to the amino group in Methyl-3-amino-2-pyrazinecarboxylate. This property could influence applications in drug delivery or catalysis.

Biological Relevance :

- Benzothiophene derivatives (e.g., CAS 20532-28-9) are often explored in medicinal chemistry for kinase inhibition or antimicrobial activity . Aziridines, however, are more commonly used as alkylating agents or polymer precursors.

Preparation Methods

Temperature and Pressure Effects

The patent EP0171787A1 reports reaction temperatures of 0–200°C, with 60–80°C being optimal for ammonia-based reactions. For propylamine, higher temperatures (80–100°C) may be necessary to overcome steric effects, albeit risking side reactions such as ester hydrolysis. Pressure-resistant vessels are essential, as evidenced by ammonia reactions reaching 7.5–22.0 kg/cm².

Solvent Selection

Polar protic solvents like water, methanol, or isopropanol enhance nucleophilicity and stabilize intermediates. Example 1 of the patent achieved a 91.6% yield using water, while isopropanol in Example 7 improved yields to 89.4% when combined with quaternary ammonium catalysts. For propylamine, isopropanol is hypothesized to balance solubility and reactivity.

Catalytic Additives

The addition of tertiary amines (e.g., triethylamine) or quaternary ammonium salts (e.g., trimethylbenzylammonium hydroxide) accelerates reaction rates by scavenging HCl, shifting equilibrium toward product formation. In Example 5, trimethylbenzylammonium hydroxide increased yields from 73.8% to 89.4%. Similar benefits are expected for propylamine systems.

Purification and Isolation Strategies

Crude reaction mixtures contain byproducts like propylammonium chloride, necessitating robust purification. Patent EP0171787A1 details anion-exchange resin treatments to isolate aziridine derivatives.

Anion-Exchange Resin Protocol

-

Pre-Treatment: Remove precipitated salts (e.g., propylammonium chloride) via cooling or concentration.

-

Resin Contact: Pass the reaction mixture through a strongly basic anion-exchange resin (e.g., Diaion SA-10A OH⁻ type).

-

Elution and Concentration: Recover purified product by eluting with distilled water or alcohol, followed by solvent evaporation.

In Example 1, this method achieved 92.0% purity and 96.6% recovery for aziridine-2-carboxylic acid amide. Applied to this compound, similar results are anticipated.

Hypothetical Data Tables for Method Optimization

The following tables extrapolate conditions from patent examples to propose optimized parameters for this compound synthesis.

Table 1: Proposed Reaction Conditions Using Propylamine

Table 2: Purification Outcomes

Challenges and Mitigation Strategies

Side Reactions

-

Ester Hydrolysis: Prolonged heating in aqueous solvents may hydrolyze the methyl ester to carboxylic acid. Using anhydrous isopropanol and controlled reaction times mitigates this risk.

-

N-Alkylation Over-Ring Closure: Excess propylamine could lead to di-substitution. Maintaining stoichiometric ratios and incremental amine addition addresses this issue.

Scalability Considerations

Industrial-scale production requires efficient HCl removal and solvent recycling. Continuous-flow systems with in-line neutralization units are proposed to enhance throughput.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and conformation of Methyl 1-propylaziridine-2-carboxylate using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. Researchers should:

- Use SHELXL for refinement, ensuring proper handling of intensity data and constraints for strained aziridine rings .

- Visualize thermal displacement parameters and molecular geometry with ORTEP-3 , which provides graphical representations of anisotropic displacement ellipsoids .

- Calculate puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring conformation. Define a mean plane for the aziridine ring and compute amplitude (q) and phase angle (φ) using atomic coordinates .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation/contact .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if dust generation is likely .

- Emergency Measures : Install safety showers and eyewash stations. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste protocols .

- Reference Standards : Follow TCI America’s safety guidelines for aziridine derivatives .

Q. What chromatographic methods are suitable for purifying this compound?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorption at 210–260 nm .

- Sample Preparation : Dissolve crude product in 2.0 µL of methanol for injection. Filter through 0.22 µm PTFE membranes to prevent column clogging .

Advanced Research Questions

Q. How can computational tools like SHELXL and ORTEP-3 resolve contradictions in crystallographic data for strained aziridine derivatives?

- Methodological Answer :

- Data Contradictions : Address outliers in bond lengths/angles by refining disorder models (e.g., split positions for the propyl group) using SHELXL’s PART instruction .

- Validation : Cross-validate with PLATON to check for missed symmetry or twinning. For high-strain systems, apply Hirshfeld atom refinement (HAR) to improve electron density maps .

Q. How do Cremer-Pople puckering parameters influence the reactivity of this compound?

- Methodological Answer :

- Puckering Analysis : Calculate q (amplitude) and φ (phase angle) from atomic coordinates. For aziridines, q > 0.3 Å indicates significant puckering, which increases ring strain and nucleophilic reactivity .

- Reactivity Correlation : Compare puckered vs. planar conformers using DFT calculations (e.g., Gaussian 16). Puckered rings show lower activation energy in ring-opening reactions (e.g., with electrophiles) .

Q. What advanced phasing strategies are effective for crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.